![molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peripheral blood mononuclear cells are a type of blood cell characterized by having a single round nucleus. These cells include lymphocytes (T cells, B cells, and natural killer cells) and monocytes. Peripheral blood mononuclear cells are crucial components of the immune system and play a significant role in immune response and disease defense .
Vorbereitungsmethoden
Peripheral blood mononuclear cells are typically isolated from whole blood using density gradient centrifugation. This method involves layering blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it to separate the different blood components. The peripheral blood mononuclear cells form a distinct layer, which can be collected and further purified . Industrial production methods for peripheral blood mononuclear cells involve large-scale blood collection and processing using automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Peripheral blood mononuclear cells undergo various biochemical reactions, including:
Oxidation: Reactive oxygen species can induce oxidative stress in peripheral blood mononuclear cells, leading to cellular damage.
Reduction: Antioxidants can reduce oxidative stress in peripheral blood mononuclear cells, protecting them from damage.
Common reagents used in these reactions include reactive oxygen species generators, antioxidants, and specific ligands for receptor binding. Major products formed from these reactions include cytokines, chemokines, and other signaling molecules .
Wissenschaftliche Forschungsanwendungen
Peripheral blood mononuclear cells have a wide range of scientific research applications:
Immunology: Used to study immune responses, autoimmune disorders, and infectious diseases.
Hematology: Employed in research on blood disorders and hematological malignancies.
Vaccine Development: Utilized in the development and testing of vaccines.
Transplant Immunology: Used to study immune responses in organ transplantation.
High-Throughput Screening: Applied in drug discovery and development to screen for potential therapeutic compounds.
Wirkmechanismus
Peripheral blood mononuclear cells exert their effects through various mechanisms:
Immune Activation: T cells and natural killer cells recognize and eliminate infected or cancerous cells.
Cytokine Production: Monocytes and lymphocytes produce cytokines that modulate immune responses.
Antigen Presentation: Monocytes and dendritic cells present antigens to T cells, initiating adaptive immune responses.
Molecular targets and pathways involved include the major histocompatibility complex, T cell receptors, and various cytokine receptors .
Vergleich Mit ähnlichen Verbindungen
Peripheral blood mononuclear cells can be compared with other immune cells, such as polymorphonuclear cells (neutrophils, eosinophils, and basophils). Unlike peripheral blood mononuclear cells, polymorphonuclear cells have multi-lobed nuclei and are primarily involved in acute inflammatory responses. Peripheral blood mononuclear cells are unique in their ability to mediate both innate and adaptive immune responses, making them versatile tools in immunological research .
Similar compounds include:
Polymorphonuclear Cells: Involved in acute inflammation and innate immunity.
Erythrocytes: Red blood cells responsible for oxygen transport.
Platelets: Cell fragments involved in blood clotting.
Peripheral blood mononuclear cells stand out due to their diverse roles in immune regulation and their utility in various research applications.
Eigenschaften
Molekularformel |
C26H30N2O4 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
URRBLVUOXIGNQR-HXUWFJFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



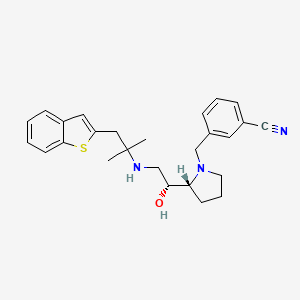
![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
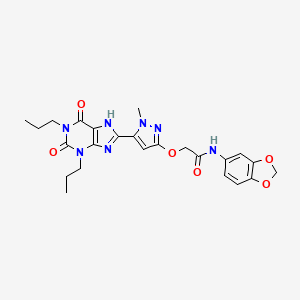

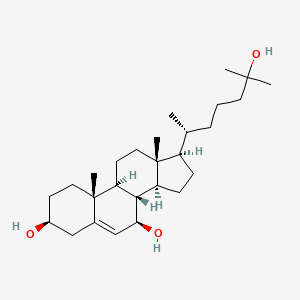
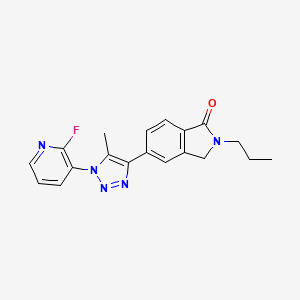
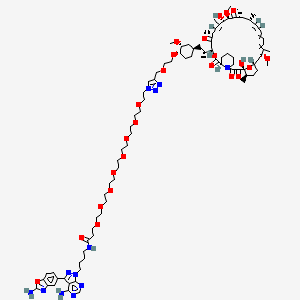
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
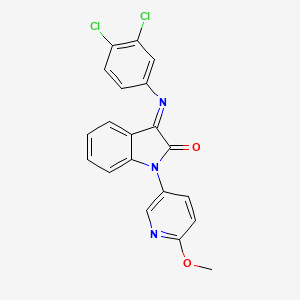
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)